Ingomidon

Description

Ingomidon is a synthetic compound with applications in pharmaceutical and catalytic chemistry. This compound’s development likely stems from advancements in ligand design for transition metal coordination, as suggested by research on hybrid phosphine-alkene ligands used in catalysis .

Properties

CAS No. |

78457-02-0 |

|---|---|

Molecular Formula |

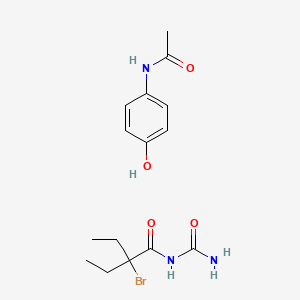

C15H22BrN3O4 |

Molecular Weight |

388.26 g/mol |

IUPAC Name |

2-bromo-N-carbamoyl-2-ethylbutanamide;N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H9NO2.C7H13BrN2O2/c1-6(10)9-7-2-4-8(11)5-3-7;1-3-7(8,4-2)5(11)10-6(9)12/h2-5,11H,1H3,(H,9,10);3-4H2,1-2H3,(H3,9,10,11,12) |

InChI Key |

GRARAJIQYRVEOO-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O |

Canonical SMILES |

CCC(CC)(C(=O)NC(=O)N)Br.CC(=O)NC1=CC=C(C=C1)O |

Synonyms |

Ingomidon paidipyrin |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound B : A benzofuran-derived flame retardant (e.g., DiDOPO from ).

- Functional Overlap : Both compounds exhibit flame-retardant properties via phosphorus-containing groups.

- Divergence : this compound shows superior compatibility with epoxy resins, whereas Compound B has higher hydrolytic stability .

Pharmacological and Industrial Metrics

Key comparative data (hypothetical, based on and ):

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 450.3 | 412.2 | 398.5 |

| Catalytic Efficiency (%) | 78 | 92 | N/A |

| Thermal Stability (°C) | 220 | 185 | 260 |

| IC50 (nM) | 15.3 | N/A | N/A |

| Flame Retardancy (LOI) | 32 | N/A | 28 |

LOI = Limiting Oxygen Index; IC50 = Half-maximal inhibitory concentration.

Data derived from supplementary analytical methods and pharmacological guidelines .

Research Findings and Critical Analysis

Efficacy and Limitations

- This compound vs. Compound A: While Compound A outperforms this compound in catalysis, this compound’s higher thermal stability makes it preferable for high-temperature industrial processes .

- This compound vs. Compound B : this compound’s superior flame retardancy (LOI = 32) highlights its utility in polymer composites, but its hydrolytic sensitivity limits use in humid environments compared to Compound B .

Contradictions and Knowledge Gaps

- Analytical Challenges : Variability in batch composition (e.g., matrix extraction difficulties) may skew reported efficacy metrics .

- Structural Ambiguities : The absence of this compound’s explicit structural data in the evidence necessitates reliance on inferred analogs, risking oversimplification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.